Bubulin

Veterinary Parasitology Anthelmintic Efficacy Swine Health

Procuring plain trichlorfon for veterinary parasite control introduces significant cholinergic risk, often leading to treatment-limiting side effects and incomplete parasite clearance. Bubulin (CAS 8072-45-5) resolves this by combining trichlorfon with atropine sulfate and pralidoxime iodide in a fixed-dose formulation. - 100% cure rate against Trichuris suis in pigs with no significant side effects, unlike Noxide or Promintic. - Proven safety at trichlorfon doses up to 30 mg/kg in cattle for warble fly control via IM or IV routes. - Distinct organophosphate mechanism supports rotational deworming programs to combat benzimidazole and imidazothiazole resistance.

Molecular Formula C45H65Cl3IN4O15PS
Molecular Weight 1198.3 g/mol
CAS No. 8072-45-5
Cat. No. B1243097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBubulin
CAS8072-45-5
Synonymsatropine - pralidoxime iodide - trichlorofon
atropine, pralidoxime iodide, trichlorofon drug combination
Bubulin
Molecular FormulaC45H65Cl3IN4O15PS
Molecular Weight1198.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.C[N+]1=CC=CC(=C1)C=NO.COP(=O)(C(C(Cl)(Cl)Cl)O)OC.OS(=O)(=O)O.[I-]
InChIInChI=1S/2C17H23NO3.C7H8N2O.C4H8Cl3O4P.HI.H2O4S/c2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;1-9-4-2-3-7(6-9)5-8-10;1-10-12(9,11-2)3(8)4(5,6)7;;1-5(2,3)4/h2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;2-6H,1H3;3,8H,1-2H3;1H;(H2,1,2,3,4)/b;;8-5+;;;
InChIKeyINPMCMNCINXKQP-SZTWBEMGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bubulin: Fixed-Dose Antiparasitic Combination


Bubulin is a fixed-dose combination preparation containing trichlorfon (an organophosphate anthelmintic), atropine sulfate, and pralidoxime iodide (pyridine aldoxime methiodide) [1]. It was developed and utilized in veterinary medicine, primarily in Eastern Europe, for the control of endo- and ectoparasites in livestock, including cattle, sheep, pigs, and horses [2]. The inclusion of atropine and pralidoxime in the formulation is specifically intended to mitigate the cholinergic toxicity associated with the organophosphate trichlorfon, enabling the safe administration of effective parasiticidal doses [3].

Fixed-dose antiparasitic combination for veterinary research
Co-formulated with atropine and pralidoxime to modify organophosphate toxicity context
Reported use in swine, bovine, and equine parasite challenge models

Bubulin: Why Generic Substitution Fails


Generic substitution with plain trichlorfon fails to replicate the therapeutic profile of Bubulin because the fixed-ratio inclusion of atropine and pralidoxime directly influences the compound's safety and tolerability [1]. While trichlorfon alone is effective, its therapeutic window is narrow due to the risk of cholinergic toxicity, which can manifest as distress symptoms, inappetence, and severe side effects at doses required for complete parasite clearance [2]. The formulation of Bubulin was specifically designed to mitigate these adverse events, thereby improving the practicality and acceptance of treatment in veterinary field settings. The quantitative evidence below demonstrates that this safety advantage translates into a meaningful difference in real-world application compared to using trichlorfon alone or other alternative anthelmintics [3].

Substituting plain trichlorfon omits atropine/pralidoxime; tolerability endpoint context may shift, limiting direct interchange.
Mechanistic class differs from benzimidazoles; cross-resistance profile may not transfer, requiring class-specific validation.
Comparator formulations (Noxide, Promintic) showed differing adverse event profiles in published trials, complicating indirect comparisons.

Bubulin: Comparative Evidence


Trichuris suis Efficacy Comparison

In a controlled trial, Bubulin demonstrated 100% efficacy in clearing Trichuris suis infections in pigs, matching the efficacy of Promintic while eliminating the adverse side effects seen with both Noxide and Promintic [1]. Bubulin was administered intramuscularly, whereas Noxide was given orally and Promintic was given as a single injection.

Trichuris suis clearance
Head-to-head
100% cure (10/10)
vs Noxide 90%, Promintic 100%
Reported parasite clearance endpoint; tolerability context differed
Naturally infected pigs; IM injection model
Veterinary Parasitology Anthelmintic Efficacy Swine Health

Comparative Tolerability in Pigs

In the same comparative trial, Bubulin was associated with no significant side effects, whereas Noxide caused early distress symptoms requiring treatment discontinuation, and Promintic injections produced painful inflammation and inappetence for 24 hours [1]. This difference in tolerability was a key factor in the study's conclusion that Bubulin was the most acceptable anthelmintic.

Tolerability profile
Head-to-head
No significant adverse events
Noxide: distress; Promintic: injection pain
Tolerability endpoint context differed from comparators
Pigs aged 5-6 months; same trial
Veterinary Pharmacology Drug Safety Anthelmintic Tolerance

High-Dose Tolerability in Cattle

Bubulin was demonstrated to be well-tolerated in calves at doses up to 30 mg trichlorfon per kg body weight when injected intravenously or intramuscularly [1]. In a large field study of 194 young cattle, only 4.1% developed signs of toxicity at doses of 15-30 mg trichlorfon per kg, with severe signs occurring in only 1.5% of animals [2].

Cattle tolerability margin
Reported
Tolerated up to 30 mg/kg trichlorfon
95.9% of 194 cattle no toxicity signs
Tolerability endpoint context in bovine model
Calves and young cattle; field study
Veterinary Toxicology Bovine Health Parasite Control

Mechanism of Action: Class Distinction

While direct comparative efficacy data for Bubulin versus modern benzimidazoles (e.g., thiabendazole) or imidazothiazoles (e.g., tetramisole) is not available, the organophosphate mechanism of action of trichlorfon (acetylcholinesterase inhibition) is distinct from the beta-tubulin binding of benzimidazoles and the nicotinic agonist activity of tetramisole/levamisole [1]. This mechanistic distinction suggests a lack of cross-resistance with these classes, a significant advantage in managing anthelmintic-resistant parasite populations.

Mechanism of action
Class-level
Organophosphate (AChE inhibitor)
vs Benzimidazole / Imidazothiazole
Mechanistic class distinction may support rotation studies
No direct comparative efficacy data
Veterinary Anthelmintics Mechanism of Action Parasite Control

Bubulin: Evidence-Based Applications


Trichuris suis Treatment: Tolerability Focus

Based on direct comparative evidence, Bubulin is the preferred treatment for Trichuris suis infections in pigs when a 100% cure rate is required but the side effects of alternatives like Noxide (distress symptoms) or Promintic (injection site pain, inappetence) are unacceptable. Its superior tolerability profile supports its use in large-scale herd treatments, minimizing animal stress and labor [1].

Warble Fly Prophylaxis in Cattle

Bubulin has been proven effective and well-tolerated for the control of warble fly larvae in young cattle. Its established safety profile at doses up to 30 mg/kg trichlorfon allows for flexible intramuscular or intravenous administration, making it suitable for both individual animal treatment and herd-level prophylactic programs in regions where this parasite is endemic [2].

Anthelmintic Rotation for Resistance Management

As an organophosphate-based anthelmintic, Bubulin provides a mechanism of action that is distinct from benzimidazoles (e.g., thiabendazole) and imidazothiazoles (e.g., tetramisole). This makes it a valuable tool in rotational deworming programs designed to slow the development of resistance to the more commonly used broad-spectrum anthelmintic classes in sheep, goats, and cattle [3].

Equine Gasterophilus & Ascarid Control

Studies demonstrate that Bubulin is effective against third-instar larvae of Gasterophilus intestinalis and adult Ascaris infections in horses at a trichlorfon dose of 50-60 mg/kg. Its use is indicated in equine parasite control programs, with the note that horses should be rested for 24 hours post-treatment [4].

Application
Selection Property
Validation Focus
Swine Trichuris suis challenge model
Fixed-dose combination with tolerability cofactors
Parasite clearance and adverse event endpoints
Bovine warble fly parasitology study
Reported high-dose tolerability profile
Larval clearance and toxicity monitoring
Anthelmintic resistance mechanism research
Organophosphate mechanism distinct from benzimidazoles
Cross-resistance endpoint review
Equine endoparasite research model
Trichlorfon-based formulation for Gasterophilus & Ascaris
Larvicidal and adulticidal endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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